

5-Methoxypyrimidin-4-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Methoxypyrimidin-4-amine**

Cat. No.: **B1298883**

[Get Quote](#)

An In-Depth Technical Guide to **5-Methoxypyrimidin-4-amine**: Chemical Properties, Structure, and Applications

Introduction

5-Methoxypyrimidin-4-amine (CAS No. 6629-26-1) is a substituted pyrimidine that serves as a crucial heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrimidine nucleus is a privileged scaffold, forming the core structure of nucleobases uracil, thymine, and cytosine, and is consequently found in a vast array of biologically active compounds.^[1] The specific arrangement of the amino and methoxy groups on the pyrimidine ring in **5-Methoxypyrimidin-4-amine** imparts a unique electronic and steric profile, making it a valuable synthon for developing novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of **5-Methoxypyrimidin-4-amine**. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information and leverages data from structurally related analogues to provide field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of **5-Methoxypyrimidin-4-amine** are foundational to its reactivity and its utility as a molecular scaffold.

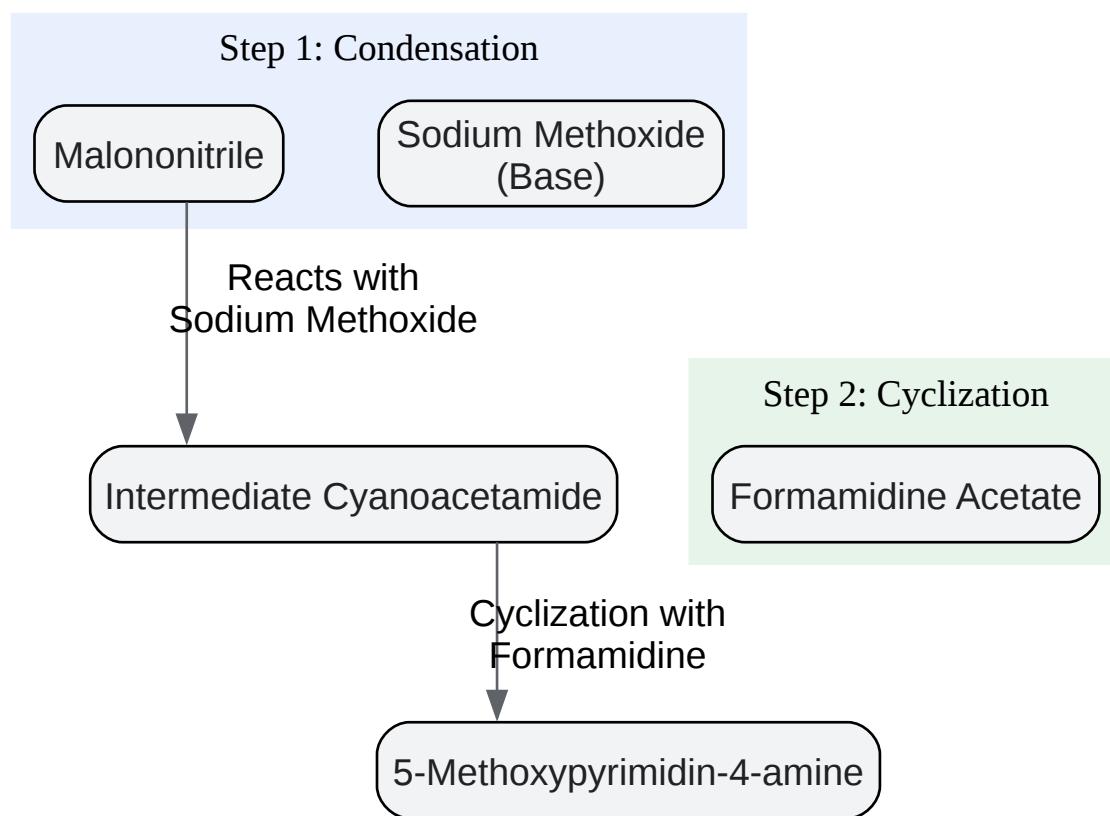
Molecular Structure

The molecule consists of a pyrimidine ring substituted with an amino group at position 4 and a methoxy group at position 5. This substitution pattern is critical for its role as a pharmacophore, enabling specific hydrogen bonding interactions with biological targets.

- Molecular Formula: C₅H₇N₃O
- Molecular Weight: 125.13 g/mol
- IUPAC Name: **5-methoxypyrimidin-4-amine**
- CAS Number: 6629-26-1[2]

Physicochemical Data

The properties of **5-Methoxypyrimidin-4-amine** are summarized below. It is important to note that while some data is reported, other values are predicted based on the analysis of structurally similar pyrimidines, such as 5-fluoro-2-methoxypyrimidin-4-amine and 5-methoxy-2-methylpyrimidin-4-amine.[3][4]


Property	Value / Observation	Source / Note
Appearance	White powder or granule	[2]
Melting Point	93-99 °C	Data for the related 5-methoxy-2-methylpyrimidin-4-amine[4]
Boiling Point	~253 °C (Predicted)	Data for the related 5-methoxy-2-methylpyrimidin-4-amine[4]
Solubility	Soluble in polar organic solvents like DMSO and Methanol.	Inferred from related compounds[3][5]
pKa	~6.08 (Predicted)	Predicted for the related 5-methoxy-2-methylpyrimidin-4-amine[4]
Purity	Typically >98%	[2]

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. While specific, peer-reviewed synthetic procedures for **5-Methoxypyrimidin-4-amine** are not extensively documented, a plausible synthetic strategy can be designed based on known pyrimidine chemistry.

Proposed Synthetic Workflow

A common and effective method for constructing the 4-aminopyrimidine scaffold involves the cyclization of a suitable three-carbon precursor with a guanidine or urea derivative. A hypothetical, yet chemically sound, pathway is illustrated below. This approach leverages readily available starting materials and employs robust, high-yielding chemical transformations.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthetic workflow for **5-Methoxypyrimidin-4-amine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for pyrimidine synthesis.^[6] Researchers should perform small-scale trials to optimize reaction conditions, including solvent, temperature, and reaction time.

Step 1: Synthesis of 2-cyano-3-methoxyacrylamide

- To a stirred solution of malononitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
- Carefully add methyl formate (1.2 eq) and continue stirring at room temperature overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form **5-Methoxypyrimidin-4-amine**

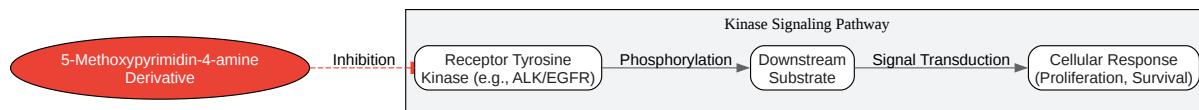
- Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.
- Add formamidine acetate (1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq).
- Heat the mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate and purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure **5-Methoxypyrimidin-4-amine**.

Chemical Reactivity

The reactivity of **5-Methoxypyrimidin-4-amine** is dictated by its functional groups:

- 4-Amino Group: This primary amine is a nucleophile and can readily participate in reactions such as N-alkylation, N-acylation, and formation of Schiff bases. It is also a key hydrogen bond donor for interactions with biological targets.
- Pyrimidine Ring: The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, although the nitrogen atoms in the ring are deactivating. The ring can also undergo nucleophilic aromatic substitution, particularly if a leaving group is present.
- 5-Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 5-hydroxypyrimidine derivative, opening avenues for further functionalization.

Applications in Drug Discovery


The 4-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.^[7] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.^[7]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as ATP. The 4-aminopyrimidine core is an excellent bioisostere for the adenine base of ATP, capable of forming critical hydrogen bonds with the "hinge region" of the kinase active site. The substituents at the C2, C5, and C6 positions can then be modified to achieve potency and selectivity for the target kinase. The methoxy group at the C5 position of **5-Methoxypyrimidin-4-amine** can provide steric hindrance and favorable electronic properties to enhance binding affinity and selectivity for specific kinases.^[8]

Signaling Pathway Interaction

Derivatives of substituted pyrimidines have been developed as potent inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key drivers in non-small cell lung cancer (NSCLC).^[8] The diagram below illustrates the general principle of how a pyrimidine-based inhibitor can block a signaling pathway.

[Click to download full resolution via product page](#)

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Other Therapeutic Areas

Beyond oncology, the pyrimidine scaffold is integral to the development of:

- Antimicrobial Agents: By mimicking endogenous nucleobases, pyrimidine derivatives can interfere with microbial DNA/RNA synthesis.[1]
- Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy.[1]
- Anti-inflammatory Drugs: Certain derivatives have shown potent anti-inflammatory properties.[1]

Spectroscopic Profile and Safety Spectroscopic Data (Predicted)

While a verified experimental spectrum for **5-Methoxypyrimidin-4-amine** is not readily available, a predicted spectroscopic profile can be constructed based on its structure and data from analogous compounds.[9]

Spectroscopy	Predicted Chemical Shift / Signal	Assignment
¹ H NMR	$\delta \sim 7.8\text{-}8.0 \text{ ppm (s, 1H)}$ $\delta \sim 7.5\text{-}7.7 \text{ ppm (s, 1H)}$ $\delta \sim 5.5\text{-}6.5 \text{ ppm (br s, 2H)}$ $\delta \sim 3.8\text{-}4.0 \text{ ppm (s, 3H)}$	Pyrimidine C2-HPyrimidine C6-H-NH ₂ (amine)-OCH ₃ (methoxy)
¹³ C NMR	$\delta \sim 155\text{-}160 \text{ ppm}$ $\delta \sim 150\text{-}155 \text{ ppm}$ $\delta \sim 140\text{-}145 \text{ ppm}$ $\delta \sim 120\text{-}125 \text{ ppm}$ $\delta \sim 55\text{-}60 \text{ ppm}$	Pyrimidine C4Pyrimidine C2Pyrimidine C6Pyrimidine C5-OCH ₃ (methoxy)
IR (cm ⁻¹)	$\sim 3400\text{-}3250 \text{ (two bands)}$ $\sim 1650\text{-}1580 \text{ (strong)}$ $\sim 1250\text{-}1200 \text{ (strong)}$	N-H stretching (primary amine)N-H bending (primary amine)Aryl C-O stretching
Mass Spec.	$m/z = 125 \text{ (M+)}$ $m/z = 110 \text{ (M+ - CH3)}$ $m/z = 96 \text{ (M+ - CHO)}$	Molecular IonLoss of methyl radicalLoss of formyl radical

Safety and Handling

As with any chemical reagent, **5-Methoxypyrimidin-4-amine** should be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[10] Based on safety data for similar aminopyrimidine compounds, the following precautions are advised.[11]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]
- First Aid (General):
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]
 - Skin Contact: Wash off immediately with plenty of soap and water.[11]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[\[11\]](#)
- Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[\[11\]](#)

Conclusion and Future Outlook

5-Methoxypyrimidin-4-amine is a valuable and versatile building block for chemical synthesis and drug discovery. Its 4-aminopyrimidine core serves as a proven scaffold for targeting a wide range of biological entities, most notably protein kinases. While comprehensive characterization data for this specific molecule is sparse, its structural similarity to numerous successful pharmacophores underscores its potential. Future research efforts focused on developing efficient, scalable syntheses and exploring the derivatization of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential. The strategic functionalization of the C2 and C6 positions, in particular, represents a promising avenue for generating libraries of compounds for high-throughput screening against various disease targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 6629-26-1 CAS NO.6629-26-1, CasNo.6629-26-1 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 3. kmpharma.in [kmpharma.in]
- 4. 698-34-0 CAS MSDS (4-Pyrimidinamine, 5-methoxy-2-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. rvrlabs.com [rvrlabs.com]
- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 7. benchchem.com [benchchem.com]
- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Methoxypyrimidin-4-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298883#5-methoxypyrimidin-4-amine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com